Regiochemical Differentiation: 4-OH vs. 4-H vs. 4-Cl Functional Handle Reactivity
The 4-hydroxy substituent of CAS 223609-09-4 enables direct O-alkylation and Mitsunobu-type derivatization to install 4-anilino pharmacophores essential for EGFR kinase hinge binding. In the 2018 study by Zhang et al., the 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate series—accessible only from a 4-hydroxy or 4-chloro precursor—produced compound 5a with EGFR IC₅₀ = 14.8 nM and A549 cellular IC₅₀ = 5.67 µM [1]. By contrast, tert-butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 192869-49-1), which lacks the 4-hydroxy group, cannot directly enter this SAR-proven series without additional C–H functionalization steps. The 4-chloro analog (CAS 1056934-87-2; MW 269.73, C₁₂H₁₆ClN₃O₂) permits direct SNAr amination but differs in molecular weight (+18.45 Da), lipophilicity, and hydrogen-bonding capacity versus the 4-OH compound (MW 251.28, C₁₂H₁₇N₃O₃) .
| Evidence Dimension | Functional handle enabling 4-anilino EGFR inhibitor synthesis |
|---|---|
| Target Compound Data | 4-OH substituent; MW 251.28 g/mol; C₁₂H₁₇N₃O₃; tPSA 74.7 Ų; HBD 1; HBA 4 |
| Comparator Or Baseline | CAS 192869-49-1: 4-H (no substituent); MW 235.29 g/mol; C₁₂H₁₇N₃O₂. CAS 1056934-87-2: 4-Cl; MW 269.73 g/mol; C₁₂H₁₆ClN₃O₂. |
| Quantified Difference | Presence of 4-OH enables O-alkylation → 4-anilino series; 4-H compound requires de novo C–C bond formation at C4; 4-Cl compound enables direct SNAr but yields different H-bond pharmacophore. MW difference: +16.0 Da vs. 4-H; −18.4 Da vs. 4-Cl. |
| Conditions | Comparative synthetic accessibility analysis based on reported EGFR inhibitor synthetic routes in Zhang et al. (2018) and Zhang et al. (2015). |
Why This Matters
For procurement decisions, CAS 223609-09-4 uniquely provides the 4-hydroxy handle that maps directly onto the most advanced published pyrido[4,3-d]pyrimidine-based EGFR inhibitor SAR series, reducing synthetic step count by 1–2 steps versus the 4-H analog.
- [1] Zhang D, Yan Y, Jin G, Liu B, Ma X, Han D, Jia X. Synthesis and antitumor evaluation of novel 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate derivatives as potential EGFR inhibitors. Arch Pharm (Weinheim). 2018 Sep;351(9):e1800110. doi: 10.1002/ardp.201800110. View Source
